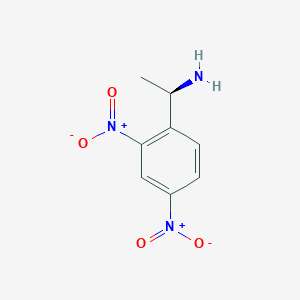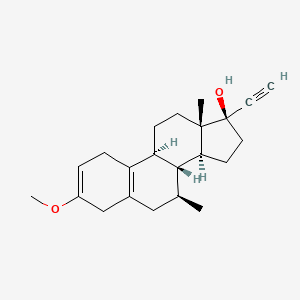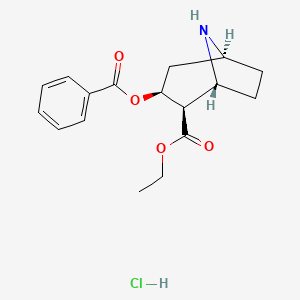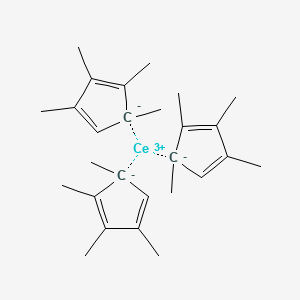
Tris(tetramethylcyclopentadienyl)cerium(III)
描述
Tris(tetramethylcyclopentadienyl)cerium(III): is an organometallic compound with the chemical formula C27H39Ce. It consists of a cerium(III) ion coordinated to three tetramethylcyclopentadienyl ligands. This compound is part of the larger family of metallocenes, which are characterized by their sandwich-like structure where a metal ion is "sandwiched" between two cyclopentadienyl rings.
Synthetic Routes and Reaction Conditions:
Synthesis: Tris(tetramethylcyclopentadienyl)cerium(III) can be synthesized by reacting cerium(III) chloride with tetramethylcyclopentadiene in the presence of a reducing agent such as sodium or potassium.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere (e.g., argon) to prevent oxidation, and at elevated temperatures to facilitate the formation of the complex.
Industrial Production Methods:
Industrial Scale Synthesis: On an industrial scale, the synthesis involves similar steps but is optimized for larger batch sizes and continuous processing. The use of high-purity starting materials and stringent control of reaction conditions ensures the production of high-purity tris(tetramethylcyclopentadienyl)cerium(III).
Types of Reactions:
Oxidation: Tris(tetramethylcyclopentadienyl)cerium(III) can undergo oxidation to form cerium(IV) derivatives.
Reduction: The compound can be reduced to lower oxidation states of cerium.
Substitution Reactions: Ligand substitution reactions can occur, where one or more of the cyclopentadienyl rings are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles can be used to substitute the cyclopentadienyl ligands.
Major Products Formed:
Oxidation Products: Cerium(IV) derivatives.
Reduction Products: Lower oxidation state cerium compounds.
Substitution Products: Cerium complexes with different ligands.
作用机制
Target of Action
Tris(tetramethylcyclopentadienyl)cerium(III) is an organometallic compound The primary targets of this compound are not explicitly mentioned in the available literature
Result of Action
It’s known that organometallic compounds can have diverse effects at the molecular and cellular level, depending on their structure and the nature of the metal ion .
生化分析
Biochemical Properties
Tris(tetramethylcyclopentadienyl)cerium(III) plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s unique structure allows it to form stable complexes with biomolecules, influencing their activity and function. For instance, Tris(tetramethylcyclopentadienyl)cerium(III) can interact with metalloproteins, potentially altering their catalytic properties and affecting biochemical pathways .
Cellular Effects
The effects of Tris(tetramethylcyclopentadienyl)cerium(III) on cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that Tris(tetramethylcyclopentadienyl)cerium(III) can affect the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, the compound’s interaction with cell signaling molecules can alter signal transduction, impacting various cellular processes.
Molecular Mechanism
At the molecular level, Tris(tetramethylcyclopentadienyl)cerium(III) exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to form stable complexes with enzymes can lead to either inhibition or activation of their catalytic activity . Furthermore, Tris(tetramethylcyclopentadienyl)cerium(III) can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tris(tetramethylcyclopentadienyl)cerium(III) can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Tris(tetramethylcyclopentadienyl)cerium(III) remains stable under specific conditions, but its degradation products can have different biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of Tris(tetramethylcyclopentadienyl)cerium(III) vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolic pathways. At higher doses, Tris(tetramethylcyclopentadienyl)cerium(III) can induce toxic or adverse effects, including cellular damage and disruption of metabolic processes . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
Tris(tetramethylcyclopentadienyl)cerium(III) is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with key metabolic enzymes can influence the rate of biochemical reactions, leading to changes in metabolite concentrations . Additionally, Tris(tetramethylcyclopentadienyl)cerium(III) can affect the activity of cofactors, further modulating metabolic pathways.
Transport and Distribution
The transport and distribution of Tris(tetramethylcyclopentadienyl)cerium(III) within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is essential for elucidating the compound’s effects on cellular function and its potential therapeutic applications.
Subcellular Localization
Tris(tetramethylcyclopentadienyl)cerium(III) exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is crucial for understanding the compound’s biochemical properties and its role in cellular processes.
科学研究应用
Chemistry: Tris(tetramethylcyclopentadienyl)cerium(III) is used as a catalyst in organic synthesis, particularly in polymerization reactions. Biology: The compound has been studied for its potential use in bioimaging and as a contrast agent in magnetic resonance imaging (MRI). Medicine: Research is ongoing to explore its use in cancer therapy, where it may act as a photosensitizer in photodynamic therapy. Industry: It is used in the production of advanced materials, including ceramics and high-performance polymers.
相似化合物的比较
Tris(tetramethylcyclopentadienyl)europium(III)
Tris(tetramethylcyclopentadienyl)gadolinium(III)
Tris(tetramethylcyclopentadienyl)terbium(III)
Uniqueness: Tris(tetramethylcyclopentadienyl)cerium(III) is unique in its ability to act as a catalyst in both organic synthesis and polymerization reactions. Its redox properties and stability make it a versatile compound in various scientific and industrial applications.
属性
IUPAC Name |
cerium(3+);1,2,3,5-tetramethylcyclopenta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C9H13.Ce/c3*1-6-5-7(2)9(4)8(6)3;/h3*5H,1-4H3;/q3*-1;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYOSWSTNAVLMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C-]1C=C(C(=C1C)C)C.C[C-]1C=C(C(=C1C)C)C.C[C-]1C=C(C(=C1C)C)C.[Ce+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39Ce | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


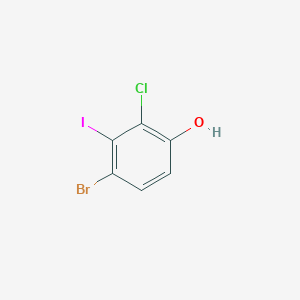
![[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B1514345.png)
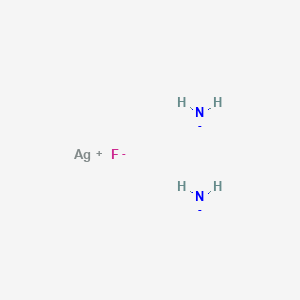
![(2Z)-2-[(2Z)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,1-dimethylbenzo[e]indole;4-methylbenzenesulfonate](/img/structure/B1514347.png)
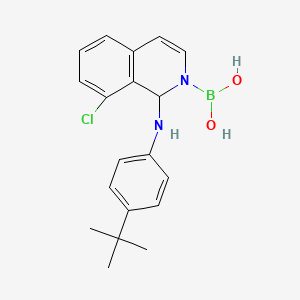
![BenzenaMine, 4-(2-oxa-6-azaspiro[3.3]hept-6-ylsulfonyl)-](/img/structure/B1514349.png)
![Benzenecarboximidamide,4,4'-[(2-oxo-1,3-cycloheptanediylidene)dimethylidyne]bis-](/img/structure/B1514350.png)
![(3aS,3a'S,8aR,8a'R)-2,2'-(Cyclopentane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B1514355.png)
![2-Bromo-7-methoxybenzo[d]thiazole](/img/structure/B1514356.png)
![2-methylbenzenesulfinic acid;7-oxa-2-azaspiro[3.5]nonane](/img/structure/B1514373.png)
![ethyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1514374.png)
